molecular formula C24H41NaO5 B8023675 Ursodeoxycholic acid sodium salt hydrate

Ursodeoxycholic acid sodium salt hydrate

Cat. No. B8023675
M. Wt: 432.6 g/mol
InChI Key: MTQMHPOCEYMWPY-KAEFGRNISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ursodeoxycholic acid (UDCA), also known as ursodiol, is a naturally-occurring bile acid that constitutes a minor fraction of the human bile acid pool . It has multifaceted properties with anti-inflammatory and antiapoptotic effects . It induces an antioxidant defense mechanism and is effective in dissolving gallstones and in the treatment of cholestatic liver disorders .


Synthesis Analysis

UDCA can be obtained from cholic acid (CA), which is the most abundant and least expensive bile acid available . The synthesis of UDCA from CA or chenodeoxycholic acid (CDCA) involves selective hydrolysis, epimerization of the hydroxy functions (by oxidation and subsequent reduction), and the specific hydroxylation and dehydroxylation of suitable positions in the steroid rings . A promising approach for the synthesis of UDCA is the development of microbial transformations or chemoenzymatic procedures .


Molecular Structure Analysis

UDCA is a 3α, 7β-dihydroxy-5β-cholan24-oic acid bile acid . It accounts for a total of 4% of bile acid present in humans .


Chemical Reactions Analysis

In the precipitation-ultrasonication method, UDCA is dissolved in acetone:PEG 400 (1:1 v/v) and quickly incorporated into the antisolvent (pre-cooled aqueous dispersion of HPMC E-15 0.3%), by means of intense sonication at 50 W for 5 min, controlling temperature through an ice water bath .


Physical And Chemical Properties Analysis

UDCA is a crystalline solid with a molecular formula of C24H39O4 and a formula weight of 414.6 . It has low water solubility and high intestinal permeability, which leads to poor oral absorption .

Mechanism of Action

UDCA works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It decreases the cholesterol content of bile and bile stones by reducing the secretion of cholesterol from the liver and the fractional reabsorption of cholesterol by the intestines .

Future Directions

Research is being conducted to improve the solubility, dissolution, and oral bioavailability of UDCA . For instance, a pH-modified extended-release formulation of UDCA has been developed, which effectively increased the oral bioavailability of UDCA by 251% in rats . Moreover, high-fat diets have been found to enhance and delay UDCA absorption but elevate circulating hydrophobic bile salts .

properties

IUPAC Name

sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4.Na.H2O/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQMHPOCEYMWPY-KAEFGRNISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ursodeoxycholic acid sodium salt hydrate

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